molecular formula C10H5F2NO3 B6238843 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 1267474-18-9

6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No. B6238843
CAS RN: 1267474-18-9
M. Wt: 225.1
InChI Key:
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Description

“6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid” is a chemical compound that belongs to the family of fluoroquinolones . Fluoroquinolones are a type of antibacterial drugs that have been used in clinical treatment of infections . They are known for their high level of antibacterial activity and a wide spectrum which surpass many antibiotics .


Synthesis Analysis

The synthesis of fluoroquinolones involves structural modifications by incorporating substituents into various positions or by means of annelation . The data on 6-fluorо-1,4-dihydroquinolin-4-oxo-3-carboxylic acids and their structural analogues accumulated in the literature for the last 10–15 years are reviewed .


Molecular Structure Analysis

The molecular structure of fluoroquinolones involves a quinolone system . The structure of some fluoroquinolone antibacterials has been presented in the literature .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of fluoroquinolones include the incorporation of fluorine atoms at various positions of the benzene ring . This results in a remarkable improvement of antimicrobial properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of fluoroquinolones are influenced by the structural modifications made during their synthesis . These modifications result in enhanced penetration ability through cell membranes .

Mechanism of Action

Fluoroquinolones work by inhibiting bacterial DNA-gyrase, which affects bacteria reproduction . This allows fluoroquinolones to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .

Future Directions

The future directions in the research and development of fluoroquinolones could involve further structural modifications to enhance their antibacterial properties and spectrum . Additionally, the formation of complexes of fluoroquinolones with metals and their applications have been considered .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves the condensation of 2,4-difluoroaniline with ethyl acetoacetate followed by cyclization and oxidation to form the desired product.", "Starting Materials": [ "2,4-difluoroaniline", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "sodium nitrite", "sodium nitrate", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2,4-difluoroaniline in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate to the reaction mixture and heat under reflux for 4 hours.", "Step 3: Cool the reaction mixture and add sulfuric acid to acidify the solution. Extract the product with ethyl acetate.", "Step 4: Cyclize the product by dissolving it in ethanol and adding sodium nitrite and sodium nitrate. Stir the mixture for 30 minutes at room temperature.", "Step 5: Add sodium hydroxide to the reaction mixture to adjust the pH to 7-8. Extract the product with ethyl acetate.", "Step 6: Oxidize the product by dissolving it in acetic acid and adding hydrogen peroxide. Heat the mixture under reflux for 4 hours.", "Step 7: Cool the reaction mixture and extract the product with ethyl acetate. Purify the product by recrystallization from ethanol." ] }

CAS RN

1267474-18-9

Molecular Formula

C10H5F2NO3

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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